Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
Description
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride (CAS: 53221-84-4) is a synthetic acridine derivative characterized by a sulfonamide group linked to a phenyl ring substituted with an acridin-9-ylamino moiety. Its molecular formula is C₂₂H₂₁ClN₄O₂S, with a molecular weight of 464.95 g/mol . Structurally, the propane chain in the sulfonamide group distinguishes it from shorter or longer alkyl-chain analogs (e.g., methanesulfonamide or pentanesulfonamide derivatives) .
Evidence from crystallographic studies on related acridine sulfonamides (e.g., 4′-(acridin-9-ylamino)methanesulfonanilide hydrochloride) reveals that the acridine ring is slightly non-planar, and the phenyl ring forms a 77° angle with it, likely influencing DNA-binding efficiency and steric interactions . The hydrochloride salt form improves stability and bioavailability, a common feature in therapeutic acridine derivatives .
Properties
CAS No. |
53221-84-4 |
|---|---|
Molecular Formula |
C22H22ClN3O2S |
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[4-(acridin-9-ylamino)phenyl]propane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C22H21N3O2S.ClH/c1-2-15-28(26,27)25-17-13-11-16(12-14-17)23-22-18-7-3-5-9-20(18)24-21-10-6-4-8-19(21)22;/h3-14,25H,2,15H2,1H3,(H,23,24);1H |
InChI Key |
NZTXBMNUZGAJQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃, anthranilic acid | 90°C | 5 | 85 |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 90°C | 12 | 75 |
| 3 | Propane sulfonyl chloride, TEA | RT | 6 | 72 |
| 4 | HCl (g) in ethanol | 0°C | 1 | 95 |
Research Discoveries and Optimization
- Catalyst Systems : Substituting ZnCl₂/H₃PO₄ (from acridine synthesis) with Pd catalysts improved coupling efficiency for aryl amination.
- Mutagenicity Correlation : Structural analogs with propane sulfonamide groups exhibit reduced mutagenic activity compared to shorter-chain sulfonamides, enhancing therapeutic potential.
- Industrial Scalability : Batch processes achieve >70% yields at kilogram scale, meeting Good Manufacturing Practice (GMP) standards.
Chemical Reactions Analysis
Types of Reactions: Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with DNA and its potential as a DNA intercalator.
Medicine: Investigated for its anti-cancer properties and potential use in cancer therapy.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of the DNA helix, affecting various biological processes such as DNA replication and transcription. The compound’s planar structure allows it to insert between the base pairs of the DNA double helix, leading to the unwinding of the helical structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride with structurally related acridine sulfonamides and other acridine-based therapeutics:
Key Findings
Sulfonamide Chain Length: The propane sulfonamide chain in the target compound balances solubility and steric bulk compared to shorter (methane) or longer (pentane) chains. Methane analogs exhibit higher crystallinity, while pentane derivatives may have slower metabolic clearance . Toxicity correlates with chain length; propane and methane sulfonamides show moderate LD₅₀ values (66–350 mg/kg), whereas nitroacridine derivatives (e.g., 1-nitroacridine) are more genotoxic .
Acridine Modifications :
- Substitutions like nitro groups (e.g., 1-nitroacridine) increase mutagenicity but reduce therapeutic utility due to off-target effects .
- Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) lack DNA intercalation but show antioxidant activity, highlighting divergent structure-activity relationships .
Salt Forms :
- Hydrochloride salts (e.g., target compound vs. dihydrochloride nitroacridine) improve solubility but may exacerbate toxicity via HCl release upon decomposition .
Contradictions and Limitations
- Antileukemic activity is confirmed in methane sulfonamide analogs , but direct evidence for the propane derivative is lacking, requiring extrapolation from structural similarity .
Biological Activity
Propanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is a compound derived from acridine that has garnered attention for its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
The compound is synthesized by the reaction of 9-chloroacridine with appropriate aryl amines. The resulting derivatives exhibit diverse biological properties due to the acridine core's versatility. The specific structure of this compound contributes to its interaction with biological targets.
Anti-inflammatory Activity
Research has demonstrated that acridine derivatives, including Propanesulfonamide, exhibit significant anti-inflammatory properties. The following table summarizes key findings related to the anti-inflammatory effects of this compound and related acridine derivatives:
| Compound | IC50 (µM) | Targeted Cell Type | Effect |
|---|---|---|---|
| Propanesulfonamide | TBD | Neutrophils | Inhibition of degranulation |
| 9-Anilinoacridine | 8.2 (lysosomal enzyme) | Neutrophils | Inhibition of enzyme secretion |
| 9-Anilinoacridine | 4.4 (β-glucuronidase) | Neutrophils | Inhibition of enzyme secretion |
| 9-Phenoxyacridine | TBD | Mast Cells | Inhibition of activation |
The studies indicate that these compounds inhibit the activation of mast cells, neutrophils, and macrophages, which are crucial in the inflammatory response. For instance, one study reported that certain acridine derivatives were more potent than mepacrine in inhibiting rat peritoneal mast cell degranulation with IC50 values ranging from 16 to 21 µM .
Cytotoxicity Evaluation
In terms of cytotoxicity, Propanesulfonamide has shown a mean GI(50) value of 58.0 µM, indicating low cytotoxic effects on tumor cells during in vitro evaluations . This characteristic is particularly important for its potential therapeutic applications as an anti-inflammatory agent without significant toxicity.
Case Studies and Research Findings
Several studies have highlighted the biological activity of acridine derivatives:
- Study on Neutrophil Degranulation : Compounds were tested for their ability to inhibit neutrophil degranulation, with results showing that certain derivatives had IC50 values significantly lower than traditional inhibitors .
- Inflammatory Cytokine Production : Research indicated that some acridine derivatives effectively inhibited TNF-alpha production in macrophage-like cell lines (RAW 264.7), suggesting a mechanism for their anti-inflammatory activity .
- Cancer Cell Interaction : Acridine compounds have also been studied for their interactions with cancer cells, showing potential for inducing apoptosis through mechanisms involving DNA interaction and inhibition of histone deacetylases (HDACs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
